![molecular formula C19H19N3O2S B2875229 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 309268-47-1](/img/structure/B2875229.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various techniques, including IR, 1H, 13C NMR, and mass spectral data . Further studies have been conducted using molecular docking .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives have been studied extensively. The reactions are typically accelerated using microwave irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For example, the melting point and NMR data have been reported .科学的研究の応用
Antimicrobial and Antibacterial Applications
- Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) demonstrated that derivatives of benzothiazole, including those structurally related to "(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone," exhibit variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Antibacterial Effects : A study by Patel and Park (2014) on piperazine-based benzothiazolyl-4-thiazolidinones, derived from a similar process involving methanone compounds, showed significant antibacterial potency against Gram-positive and Gram-negative strains. The compounds were more potent than control drugs, indicating their potential as antibacterial agents (Patel & Park, 2014).
Anti-tuberculosis and Anti-mycobacterial Research
- Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with anti-mycobacterial properties. Their study on diverse benzo[d]thiazole-2-carboxamides revealed several compounds with potent anti-tubercular activity, showing low cytotoxicity and promising therapeutic indexes (Pancholia et al., 2016).
Anti-cancer Activity
- Anticancer Potential : Inceler, Yılmaz, and Baytas (2013) synthesized thiophene-containing 1,3-diarylpyrazole derivatives showing significant growth inhibitory effects on Raji and HL60 cancer cells. This indicates the potential application of similar structures in cancer research (Inceler, Yılmaz, & Baytas, 2013).
Synthesis and Chemical Studies
- Chemical Synthesis and Properties : Research on the synthesis and characterization of related chemical structures, including their crystal structure, Hirshfeld surface analysis, and DFT calculations, provides a foundation for understanding the chemical properties and potential applications of benzothiazolyl piperazinyl methanones. Such studies contribute to the broader field of chemical research and development (Kumara et al., 2017).
作用機序
Target of Action
The primary targets of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone are Mycobacterium tuberculosis and Cyclooxygenase (COX) enzymes . The compound has shown significant potency against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated inhibitory activity against COX enzymes, which play a crucial role in inflammation and pain signaling .
Mode of Action
The compound interacts with its targets by binding to the active sites, thereby inhibiting their function . In the case of M. tuberculosis, it disrupts the bacterial cell processes, leading to cell death . For COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain .
Biochemical Pathways
The compound affects the biochemical pathways associated with M. tuberculosis survival and the inflammatory response . By inhibiting M. tuberculosis, it disrupts the bacterial life cycle and prevents the progression of tuberculosis . By inhibiting COX enzymes, it disrupts the synthesis of prostaglandins, key mediators of inflammation and pain .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth and the reduction of inflammation and pain . This makes it a potential candidate for the development of new anti-tubercular and anti-inflammatory drugs.
生化学分析
Cellular Effects
It is suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-8-4-2-6-14(16)18(23)21-10-12-22(13-11-21)19-20-15-7-3-5-9-17(15)25-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBTSUOMFYBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
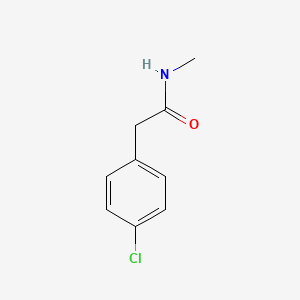
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)
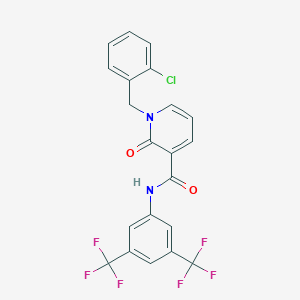
![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)
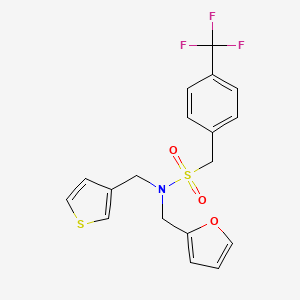


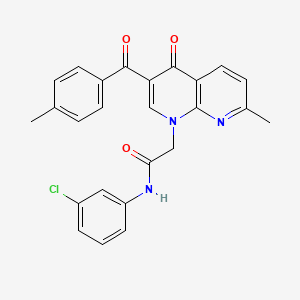
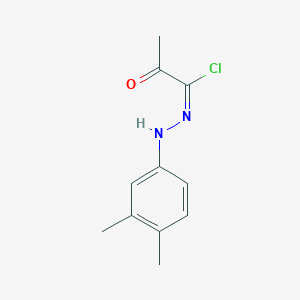
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)
![N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875169.png)
